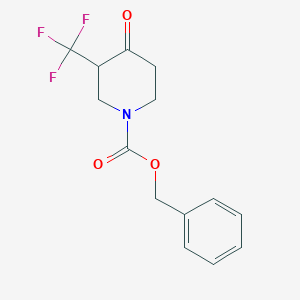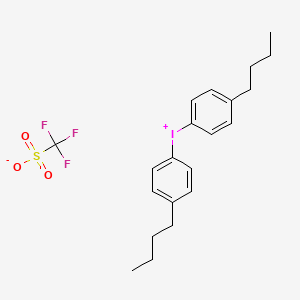
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as oxidizing agents and photoinitiators. The compound is characterized by the presence of two 4-butylphenyl groups attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-butylphenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 4-butylphenyl iodide with an oxidizing agent in the presence of a trifluoromethanesulfonate source. One common method involves the use of peracetic acid or hydrogen peroxide as the oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate iodonium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Photoinitiation: It can generate reactive species upon exposure to light, making it useful as a photoinitiator in polymerization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and solvents like dichloromethane. The reaction is typically carried out at room temperature.
Substitution: Nucleophiles such as amines, thiols, and carboxylates are used. The reaction conditions vary depending on the nucleophile but often involve mild temperatures and organic solvents.
Photoinitiation: UV light or visible light sources are used to initiate the reaction, often in the presence of monomers or oligomers for polymerization.
Major Products Formed
Oxidation: Aldehydes or ketones are the major products.
Substitution: The major products are the substituted aryl compounds.
Photoinitiation: Polymers or cross-linked networks are formed as major products.
Applications De Recherche Scientifique
Bis(4-butylphenyl)iodonium trifluoromethanesulfon
Propriétés
Formule moléculaire |
C21H26F3IO3S |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
bis(4-butylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H26I.CHF3O3S/c1-3-5-7-17-9-13-19(14-10-17)21-20-15-11-18(12-16-20)8-6-4-2;2-1(3,4)8(5,6)7/h9-16H,3-8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
IYNIULKIPTVBEW-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




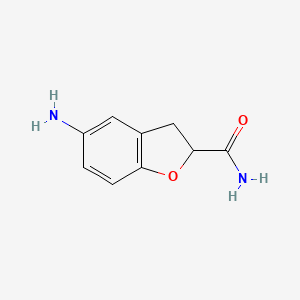
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
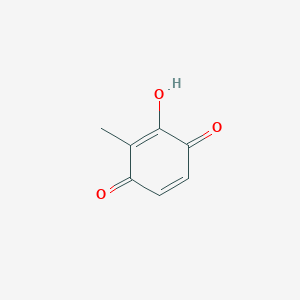
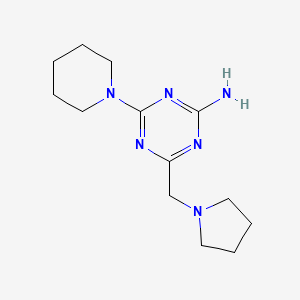

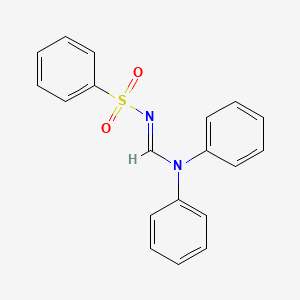
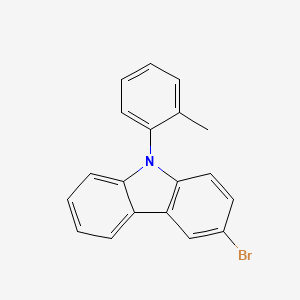
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

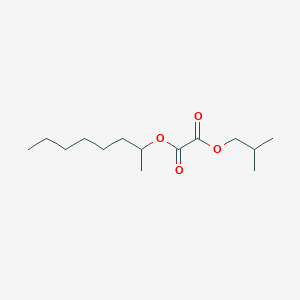
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
